2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
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Overview
Description
2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxy group, and a dimethyl chromenone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.
Introduction of the methoxy group: This step involves the methylation of the phenolic hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the dichlorophenyl group: This can be done through a nucleophilic substitution reaction, where the dichlorophenyl group is introduced using a suitable halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or dichlorophenyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: It may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.
Modulation of signaling pathways: The compound may modulate key signaling pathways, affecting cellular functions and responses.
Binding to receptors: It may bind to specific receptors, triggering or inhibiting biological responses.
Comparison with Similar Compounds
2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid can be compared with other similar compounds, such as:
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
Indomethacin: Another NSAID with a similar acetic acid moiety.
Naproxen: An NSAID with a similar chromenone core.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to these similar compounds.
Properties
IUPAC Name |
2-[7-[(2,6-dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2O5/c1-10-12-6-7-17(26-9-14-15(21)4-3-5-16(14)22)11(2)19(12)27-20(25)13(10)8-18(23)24/h3-7H,8-9H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQLJFAKQDWLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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